molecular formula C10H8ClN3O2S2 B2636594 2-(4-chlorophenoxy)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide CAS No. 392244-04-1

2-(4-chlorophenoxy)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2636594
M. Wt: 301.76
InChI Key: SCMXJIHYISOPRS-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide, also known as CMPT, is a chemical compound that has been widely studied for its potential applications in various fields of research. CMPT is a thiadiazole derivative that has shown promising results in scientific research, particularly in the fields of cancer and inflammation.

Scientific Research Applications

Synthesis Processes and Derivatives

The compound 2-(4-chlorophenoxy)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide is involved in complex synthesis processes and the formation of derivatives. For instance, it has been a part of the synthesis of novel 1,3,4-thia(oxa)diazole substituted 2-(2,4-dioxothiazolidine-5-ylidene)-acetamides, where it underwent acylation reactions and further functionalization, contributing to the development of compounds with significant antioxidant activities. Some of these derivatives were found to be highly efficient, with radical scavenging abilities comparable to ascorbic acid (Lelyukh et al., 2021).

Bioactivity and Applications

This compound and its derivatives have been a focal point in studies due to their potential bioactivity. Research efforts have been directed towards evaluating their antibacterial, antifungal, antitumor, and plant growth-regulating activities. Compounds derived from 2-(4-chlorophenoxy)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide have shown moderate to promising results in these fields. For instance, certain derivatives have been synthesized to enhance root elongation significantly at low concentrations, indicating potential applications in agriculture (Yang et al., 2013).

Furthermore, this compound's derivatives have been part of the synthesis processes aiming at creating novel N-substituted-2-amino-1,3,4-thiadiazoles, which were then evaluated for their cytotoxicity and antioxidant activities, showing promising results in specific configurations (Hamama et al., 2013).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2S2/c11-6-1-3-7(4-2-6)16-5-8(15)12-9-13-14-10(17)18-9/h1-4H,5H2,(H,14,17)(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMXJIHYISOPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=NNC(=S)S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide

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